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Compound of Interest

Compound Name: 3-cyclohexyl-1H-indole

Cat. No.: B018510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-cyclohexyl-1H-indole. Due to the absence of a comprehensive, publicly

available experimental dataset for this specific molecule, this document outlines the predicted

spectroscopic characteristics based on the well-established principles of NMR, IR, and Mass

Spectrometry for 3-substituted indoles and compounds containing a cyclohexyl moiety. The

information herein serves as a foundational reference for the characterization and analysis of

3-cyclohexyl-1H-indole and related structures in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 3-cyclohexyl-1H-indole.

These predictions are derived from the analysis of structurally similar compounds and

established spectroscopic libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-cyclohexyl-1H-indole (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.10 br s 1H N-H (Indole)

~7.65 d 1H Ar-H (H-4)

~7.35 d 1H Ar-H (H-7)

~7.15 t 1H Ar-H (H-6)

~7.10 t 1H Ar-H (H-5)

~7.05 s 1H Ar-H (H-2)

~2.60 m 1H CH (Cyclohexyl)

~1.20-2.10 m 10H CH₂ (Cyclohexyl)

Table 2: Predicted ¹³C NMR Data for 3-cyclohexyl-1H-indole (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~136.5 C-7a

~128.0 C-3a

~122.5 C-2

~122.0 C-6

~120.0 C-5

~119.5 C-4

~115.0 C-3

~111.0 C-7

~38.0 CH (Cyclohexyl)

~33.0 CH₂ (Cyclohexyl)

~26.5 CH₂ (Cyclohexyl)

~26.0 CH₂ (Cyclohexyl)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-cyclohexyl-1H-indole

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Sharp N-H Stretch (Indole)

~3100-3000 Medium C-H Stretch (Aromatic)

~2925, ~2850 Strong
C-H Stretch (Aliphatic,

Cyclohexyl)

~1620, ~1460 Medium-Strong C=C Stretch (Aromatic)

~1450 Medium CH₂ Bend (Cyclohexyl)

~740 Strong
C-H Bend (ortho-disubstituted

benzene)
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-cyclohexyl-1H-indole

m/z Relative Intensity Assignment

199 High [M]⁺ (Molecular Ion)

117 High
[M - C₆H₁₀]⁺ (Loss of

cyclohexene)

116 Medium
[M - C₆H₁₁]⁺ (Loss of

cyclohexyl radical)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

synthesized compound like 3-cyclohexyl-1H-indole.

General Synthesis of 3-substituted Indoles
A common method for the synthesis of 3-alkylindoles is the Fischer indole synthesis. This

involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.

For 3-cyclohexyl-1H-indole, cyclohexyl methyl ketone would be a suitable starting material to

react with phenylhydrazine hydrochloride.

NMR Spectroscopy
A sample of the purified 3-cyclohexyl-1H-indole (typically 5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as

an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR

spectra are recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range

of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with

potassium bromide and pressing it into a thin disk.
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Mass Spectrometry
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization

(EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is injected into the instrument. The compound is ionized by a beam of

electrons, and the resulting fragments are separated based on their mass-to-charge ratio.

Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an organic compound such as 3-cyclohexyl-1H-indole.
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Workflow for Synthesis and Spectroscopic Analysis
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Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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